![molecular formula C17H17ClFNO2S B2813305 5-chloro-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 1251576-39-2](/img/structure/B2813305.png)
5-chloro-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of the similar compound mentioned above involved the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of KOH . The synthesized thiol then underwent condensation with arylmethyl chlorides and amidomethyl halides to give S- and S, N-substituted triazole derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the similar compound include the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of KOH . The synthesized thiol then underwent condensation with arylmethyl chlorides and amidomethyl halides to give S- and S, N-substituted triazole derivatives .Scientific Research Applications
Thromboembolic Disease Treatment
This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Thromboembolic diseases are conditions where blood clots form and block blood vessels, which can lead to life-threatening conditions like stroke and heart attack.
Muscarinic Acetylcholine Receptor Agonist
The compound has been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . This means it can potentially be used in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia, where these receptors play a crucial role.
Kinesin Spindle Protein Inhibitor
It has been used in the synthesis of kinesin spindle protein inhibitors . These inhibitors are being researched for their potential use in cancer treatment, as they can prevent the division of cancer cells.
GABA α2/3 Agonist
The compound has been used in the preparation of GABA α2/3 agonists . These agonists are being studied for their potential use in the treatment of anxiety disorders, as they can enhance the calming effects of GABA neurotransmitters in the brain.
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antibiotics to combat resistant bacterial strains.
Factor Xa Inhibitor
The compound has been studied as a Factor Xa inhibitor . Factor Xa is a key enzyme in the blood clotting process, and its inhibitors are used to prevent and treat conditions like deep vein thrombosis and pulmonary embolism.
properties
IUPAC Name |
5-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-6-5-14(23-15)16(21)20-11-17(7-9-22-10-8-17)12-1-3-13(19)4-2-12/h1-6H,7-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJNPKFKZYDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide |
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